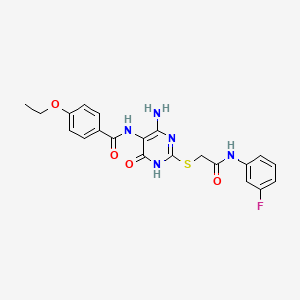
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H20FN5O4S and its molecular weight is 457.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide, with the CAS number 888417-41-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN5O4S |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
| Purity | Typically 95% |
The compound exhibits a multifaceted mechanism of action primarily targeting various biological pathways:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The structural components allow it to interact with specific cellular pathways involved in cancer progression.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes linked to cancer and inflammatory responses. For instance, the presence of the pyrimidine ring is associated with the inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, suggesting its utility in treating infections.
In Vitro Studies
Several studies have assessed the biological activity of this compound:
-
Antiproliferative Assays :
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated varying IC50 values across different cell lines, indicating selective cytotoxicity.
-
Molecular Docking Studies :
- Computational studies suggest that this compound can effectively bind to target proteins involved in cancer pathways, enhancing its potential as a therapeutic agent.
- Comparative Studies : In comparative assays with established drugs, it showed promising results against common targets in oncology and infectious diseases.
Case Study 1: Antitumor Efficacy
A study conducted on HepG2 cells revealed that N-(4-amino-2... exhibited an IC50 value of 1.30 μM, indicating strong antiproliferative effects compared to standard chemotherapy agents like doxorubicin.
Case Study 2: Antimicrobial Activity
In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
Future Directions
Given its promising biological activities, further research is warranted to:
- Optimize Structure : Modifications to enhance potency and selectivity against specific targets.
- In Vivo Studies : Transition from in vitro findings to animal models to evaluate pharmacokinetics and therapeutic efficacy.
- Clinical Trials : If preclinical results are favorable, initiating clinical trials to assess safety and efficacy in humans.
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O4S/c1-2-31-15-8-6-12(7-9-15)19(29)25-17-18(23)26-21(27-20(17)30)32-11-16(28)24-14-5-3-4-13(22)10-14/h3-10H,2,11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJTNXXVREGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














